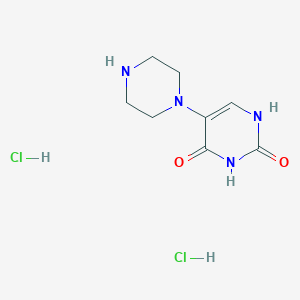

5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride

Vue d'ensemble

Description

Piperazine derivatives are common structural units in pharmacological drugs and medicinal chemistry . They show a wide range of biological and pharmaceutical activity . The piperazine structure is present in diverse pharmacological agents with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties .

Synthesis Analysis

Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Molecular Structure Analysis

The structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Chemical Reactions Analysis

Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, the compound “5-(piperazin-1-yl)pyridine-2-carbonitrile dihydrochloride” has a molecular weight of 261.15 .

Applications De Recherche Scientifique

The compound 5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride is a structurally unique piperazine derivative with potential applications in various scientific fields. Below is a comprehensive analysis of six unique applications of this compound, based on the information available up to my last update in 2021 and supplemented by recent web search results:

Medicinal Chemistry

- Application Summary : Piperazine derivatives are prevalent in medicinal chemistry due to their pharmacological properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects . The specific compound may serve as a key component in drug discovery.

- Methods of Application : The methods involve C–H functionalization of the piperazine ring to create structurally diverse drugs. This process is crucial for tuning interactions with biological receptors and improving water solubility and bioavailability .

- Results Summary : Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, indicating its significant impact on the development of new pharmaceuticals .

Anticancer Research

- Application Summary : Piperazine compounds have been synthesized and evaluated for their anticancer properties. The compound may be used to create functionalized oxazoles with potential anticancer activity .

- Methods of Application : Synthesis using starting materials like 2-aroylamino-3,3-dichloroacrylonitriles under efficient reaction conditions to produce target oxazole derivatives .

- Results Summary : Although no potent inhibitors of malignant cell growth were identified among the tested compounds, two distinct groups based on their activity profile were observed, with one showing pronounced anticancer activity against breast cancer and melanoma cell lines .

Synthesis of Chiral Piperazines

- Application Summary : Chiral piperazines are valuable in the synthesis of pharmaceuticals due to their enantioselective properties. The compound can be used to synthesize 2-substituted chiral piperazines .

- Methods of Application : The synthesis involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions, employing aza-Michael addition .

Piperazine-Based Drug Development

- Application Summary : Piperazine moiety is widely employed in drugs such as trimetazidine, ranolazine, and aripiprazole. The compound may be used to develop new drugs with similar structures .

Anticancer Oxazole Derivatives

- Application Summary : The compound is used to create functionalized oxazoles with potential anticancer activity .

- Methods of Application : Synthesis of 2-aryl-5-(4-piperazin-1-yl)oxazoles and 5-[(4-arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles through various organic synthesis techniques .

- Results Summary : Oxazoles are a versatile class of compounds with diverse biological activities, making them attractive targets in medicinal chemistry for anticancer research .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5-piperazin-1-yl-1H-pyrimidine-2,4-dione;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O2.2ClH/c13-7-6(5-10-8(14)11-7)12-3-1-9-2-4-12;;/h5,9H,1-4H2,(H2,10,11,13,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAQSFKGHPXXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CNC(=O)NC2=O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Piperazin-1-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1435879.png)

![2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethan-1-amine](/img/structure/B1435880.png)

![2-[(Piperidin-4-yl)methoxy]pyridine-4-carbonitrile dihydrochloride](/img/structure/B1435881.png)

![1-[(1,4-Diazepan-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1435882.png)

![2-[3-(2-Nitro-phenyl)-isoxazol-5-yl]-ethanol](/img/structure/B1435892.png)

![1-[(6-Methoxypyridin-3-yl)methyl]piperidin-4-amine trihydrochloride](/img/structure/B1435898.png)

![6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride](/img/structure/B1435899.png)

![N-ethyl-3-methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B1435901.png)

![tert-butyl N-[4-(aminomethyl)-4-fluorocyclohexyl]carbamate](/img/structure/B1435902.png)